molecular formula C14H19NO4 B8605311 Ethyl 2-(4-nitrophenyl)hexanoate

Ethyl 2-(4-nitrophenyl)hexanoate

Cat. No.: B8605311
M. Wt: 265.30 g/mol
InChI Key: KZHQCOYZQCOWDF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)hexanoate is an ester derivative characterized by a hexanoate backbone substituted at the second carbon with a 4-nitrophenyl group.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)hexanoate

InChI

InChI=1S/C14H19NO4/c1-3-5-6-13(14(16)19-4-2)11-7-9-12(10-8-11)15(17)18/h7-10,13H,3-6H2,1-2H3

InChI Key

KZHQCOYZQCOWDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The nitro group in ethyl 2-(4-nitrophenyl)hexanoate distinguishes it from other esters in the following ways:

Compound Name Substituent Key Functional Groups Primary Applications/Properties Evidence References
Ethyl hexanoate None Ester Fruity aroma in liquors, cheeses, and fruits
This compound 4-Nitrophenyl at C2 Ester + Nitroaromatic Likely synthetic intermediate; limited flavor role due to low volatility Inferred
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate 4-Nitrophenyl + diketone Ester + Diketone + Nitroaromatic Pharmaceutical or fine chemical intermediate
Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate Thiomorpholinomethyl + ketone Ester + Thioether + Ketone Specialized chemical synthesis

Key Observations :

Physicochemical Properties

While quantitative data for this compound is absent in the evidence, comparisons can be inferred:

Property Ethyl Hexanoate This compound (Inferred)
Volatility High (key aroma compound) Low (nitro group increases polarity)
Solubility Lipophilic Moderate in polar organic solvents
Aroma Threshold ~0.001–0.1 mg/L Likely higher (non-aromatic due to nitro)
Stability Stable in acidic conditions Nitro group may confer thermal/oxidative stability

Supporting Evidence :

  • Ethyl hexanoate’s volatility is influenced by molecular interactions; for example, phenolic compounds like gallic acid can either enhance or reduce its headspace concentration depending on hydrophobicity .
  • Nitroaromatic compounds typically exhibit higher melting points and lower volatility than simple esters .
Ethyl Hexanoate in Fermentation and Flavors:
  • Food and Beverages: Dominant in Chinese liquors (2,221 mg/L ), cheeses (correlated with sweet/fruity notes ), and strawberries .
  • Synthesis Pathways : Produced by yeast enzymes (e.g., Eeb1 in Saccharomyces cerevisiae ).
This compound:
  • Synthetic Applications : Likely used in pharmaceuticals or agrochemicals due to the nitro group’s reactivity (e.g., as a precursor in nitro-reduction reactions).

Interaction with Matrices and Stability

  • Ethyl Hexanoate: Sensitive to processing conditions (e.g., pasteurization ) and matrix interactions (e.g., reduced volatility with anthocyanins ).
  • This compound: Expected to exhibit greater stability in harsh chemical environments due to the nitro group’s electron-withdrawing effects.

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